1-Bromo-3-(1,1-difluoroethyl)benzene
Overview
Description
1-Bromo-3-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where a bromine atom and a 1,1-difluoroethyl group are substituted at the 1 and 3 positions, respectively
Biochemical Analysis
Biochemical Properties
1-Bromo-3-(1,1-difluoroethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of xenobiotics. The nature of these interactions can vary, including covalent binding to the active site of the enzyme or non-covalent interactions that alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing the enzyme from metabolizing its substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. In in vitro studies, the effects of this compound on cellular function may change over time, depending on its stability and the conditions of the experiment. Long-term exposure to this compound in in vivo studies may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of gene expression. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects, where a certain dosage level leads to a significant change in biological activity, are also observed in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its biotransformation and detoxification. Enzymes such as cytochrome P450s and glutathione S-transferases play a crucial role in the metabolism of this compound. These enzymes facilitate the conversion of this compound into more water-soluble metabolites, which can be excreted from the body. The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. This compound may be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, this compound can accumulate in certain organelles or compartments, depending on its affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism. The localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,1-difluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,1-difluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 3-(1,1-difluoroethyl)phenol, 3-(1,1-difluoroethyl)aniline.
Oxidation: 3-(1,1-difluoroethyl)benzoic acid.
Reduction: 3-(1,1-difluoroethyl)benzene.
Scientific Research Applications
1-Bromo-3-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting specific pathways in cancer and other diseases.
Mechanism of Action
The mechanism by which 1-Bromo-3-(1,1-difluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The 1,1-difluoroethyl group can influence the reactivity and stability of the compound, affecting its interaction with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3,5-dimethylbenzene
- 1-Bromo-3-(difluoromethoxy)benzene
Comparison: 1-Bromo-3-(1,1-difluoroethyl)benzene is unique due to the presence of both bromine and 1,1-difluoroethyl groups, which impart distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJAJYPBNUFMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623706 | |
Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-70-8 | |
Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-3-(1,1-DIFLUOROETHYL)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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